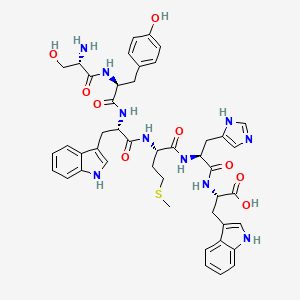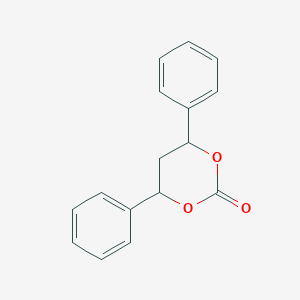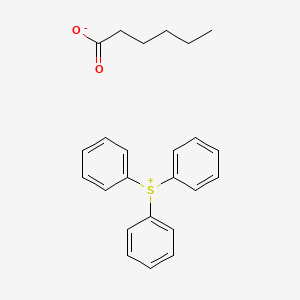
Triphenylsulfanium hexanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triphenylsulfanium hexanoate is an organosulfur compound that features a triphenylsulfanium cation paired with a hexanoate anion
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of triphenylsulfanium hexanoate typically involves the reaction of triphenylsulfonium salts with hexanoic acid. One common method is the reaction of triphenylsulfonium chloride with sodium hexanoate in an aqueous medium. The reaction is carried out under mild conditions, typically at room temperature, to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction mixture is often subjected to purification steps such as recrystallization or chromatography to obtain the desired compound in high yield and purity.
化学反应分析
Types of Reactions: Triphenylsulfanium hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The hexanoate anion can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Triphenylsulfide.
Substitution: Various substituted sulfonium salts.
科学研究应用
Triphenylsulfanium hexanoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of materials with specific electronic or photonic properties.
作用机制
The mechanism of action of triphenylsulfanium hexanoate involves the interaction of the sulfonium cation with various molecular targets. The sulfonium group can act as an electrophile, facilitating reactions with nucleophiles. This interaction can lead to the formation of new chemical bonds and the modification of existing molecular structures. The hexanoate anion can also participate in reactions, contributing to the overall reactivity of the compound.
相似化合物的比较
- Triphenylsulfonium triflate
- Triphenylsulfonium chloride
- Triphenylsulfonium nonaflate
Comparison: Triphenylsulfanium hexanoate is unique due to the presence of the hexanoate anion, which imparts distinct chemical properties compared to other triphenylsulfonium salts. The hexanoate anion can influence the solubility, reactivity, and overall stability of the compound, making it suitable for specific applications where other sulfonium salts may not be as effective.
属性
CAS 编号 |
798556-60-2 |
|---|---|
分子式 |
C24H26O2S |
分子量 |
378.5 g/mol |
IUPAC 名称 |
hexanoate;triphenylsulfanium |
InChI |
InChI=1S/C18H15S.C6H12O2/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-3-4-5-6(7)8/h1-15H;2-5H2,1H3,(H,7,8)/q+1;/p-1 |
InChI 键 |
QXFORXKQXOSOOB-UHFFFAOYSA-M |
规范 SMILES |
CCCCCC(=O)[O-].C1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


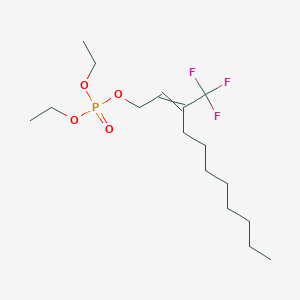

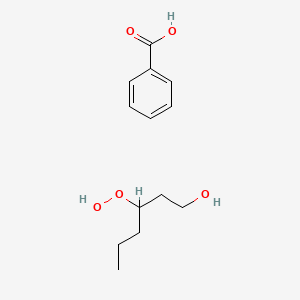
![4,4'-Bis[(hexadecyloxy)methyl]-3,3'-dinitro-1,1'-biphenyl](/img/structure/B14221253.png)
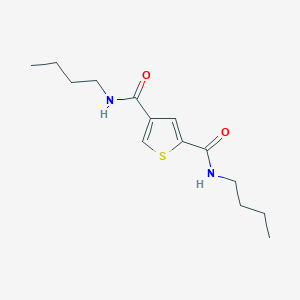
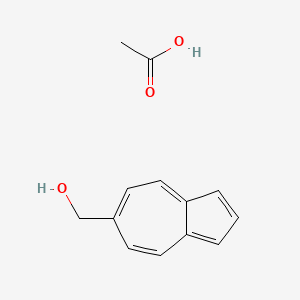

![N,N'-[Quinoxaline-2,3-diyldi(4,1-phenylene)]bis(N-phenylaniline)](/img/structure/B14221283.png)
![5H-Pyrrolo[2,1-a]isoindole, 1,3-diphenyl-](/img/structure/B14221285.png)
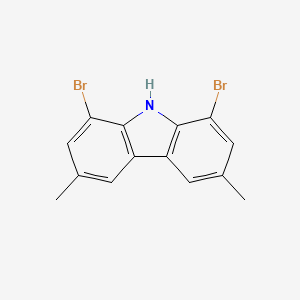

![4,4'-[Butane-1,4-diylbis(oxy)]bis(3-ethoxybenzaldehyde)](/img/structure/B14221310.png)
